molecular formula C11H16IN3O3 B12075724 tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate

tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate

Cat. No.: B12075724
M. Wt: 365.17 g/mol
InChI Key: ACKCPTHMQLHSJE-UHFFFAOYSA-N
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Description

tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, an iodopyrimidine moiety, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate typically involves multiple steps:

    Formation of the iodopyrimidine intermediate: This step often starts with the iodination of a pyrimidine derivative. For example, 2-hydroxypyrimidine can be iodinated using iodine and a suitable oxidizing agent.

    Attachment of the ethyl linker: The iodopyrimidine intermediate is then reacted with an ethylene oxide derivative to introduce the ethyl linker.

    Formation of the carbamate: Finally, the ethyl-linked iodopyrimidine is reacted with tert-butyl isocyanate to form the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products

    Substitution reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its reactivity, particularly in substitution reactions, makes it valuable for constructing diverse chemical libraries.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals, particularly in the field of oncology and antiviral research.

Industry

In the chemical industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodopyrimidine moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-((5-chloropyrimidin-2-yl)oxy)ethyl)carbamate
  • tert-Butyl (2-((5-bromopyrimidin-2-yl)oxy)ethyl)carbamate
  • tert-Butyl (2-((5-fluoropyrimidin-2-yl)oxy)ethyl)carbamate

Uniqueness

tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and polarizability can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable tool in drug discovery and development.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic versatility, reactivity, and potential applications

Properties

Molecular Formula

C11H16IN3O3

Molecular Weight

365.17 g/mol

IUPAC Name

tert-butyl N-[2-(5-iodopyrimidin-2-yl)oxyethyl]carbamate

InChI

InChI=1S/C11H16IN3O3/c1-11(2,3)18-10(16)13-4-5-17-9-14-6-8(12)7-15-9/h6-7H,4-5H2,1-3H3,(H,13,16)

InChI Key

ACKCPTHMQLHSJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=NC=C(C=N1)I

Origin of Product

United States

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